molecular formula C13H19N3O5 B12682334 1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea CAS No. 93856-91-8

1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea

Cat. No.: B12682334
CAS No.: 93856-91-8
M. Wt: 297.31 g/mol
InChI Key: JPSUYHCCZCEGKQ-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydroxymethyl group, and an isopropylurea moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitrobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which undergoes further reactions to introduce the hydroxymethyl and isopropylurea groups. The reaction conditions often involve the use of reducing agents, such as sodium borohydride, and protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters, depending on the substituent introduced.

Scientific Research Applications

1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydroxymethyl and isopropylurea groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-aminophenyl)ethyl]-3-isopropylurea: Similar structure but with an amino group instead of a nitro group.

    1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-methylphenyl)ethyl]-3-isopropylurea: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

93856-91-8

Molecular Formula

C13H19N3O5

Molecular Weight

297.31 g/mol

IUPAC Name

1-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-propan-2-ylurea

InChI

InChI=1S/C13H19N3O5/c1-8(2)14-13(19)15-11(7-17)12(18)9-3-5-10(6-4-9)16(20)21/h3-6,8,11-12,17-18H,7H2,1-2H3,(H2,14,15,19)

InChI Key

JPSUYHCCZCEGKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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